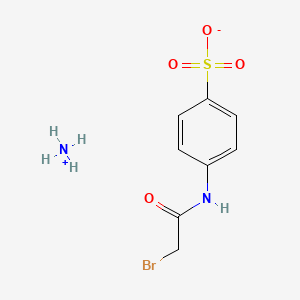![molecular formula C20H20N2O4 B1226505 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester is a member of quinolines.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research has been conducted on compounds structurally related to 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester, focusing on their synthesis and characterization. For instance, Lisovenko, Dryahlov, and Dmitriev (2016) explored three-component synthesis from related furan-2,3-diones, leading to the formation of various carboxylic acids including those with furo[3,2-c]pyran structures (Lisovenko, Dryahlov, & Dmitriev, 2016). Similarly, Klásek et al. (2003) investigated the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, revealing insights into the chemical behavior and potential transformations of these compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).
Pharmacological Research
Although specific studies on the exact compound are limited, related research in pharmacology provides insights into similar structures. For example, Butler et al. (1987) synthesized and evaluated a series of cyclic imides for their amnesia-reversal activity, highlighting the potential therapeutic applications of these compounds in cognitive disorders (Butler et al., 1987).
Molecular Rearrangements and Reactions
Studies have also focused on the molecular rearrangements and reactions of structurally related compounds. Ukrainets, Bereznyakova, and Turov (2008) explored the synthesis and tautomerism of 2-methyl-9H-furo[2,3-b]quinolin-4-one, providing valuable insights into the chemical behavior of similar compounds (Ukrainets, Bereznyakova, & Turov, 2008).
Advanced Chemical Analysis
Recent advancements in chemical analysis techniques have enabled a deeper understanding of such complex molecules. Bensaad et al. (2022) utilized gas chromatography-mass spectrometry to characterize the phytochemical composition of related compounds, providing a framework for future analysis of similar chemical structures (Bensaad et al., 2022).
Propriétés
Nom du produit |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester |
|---|---|
Formule moléculaire |
C20H20N2O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylfuro[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-13-10-16-18(26-13)11-17(20(24)25-2)22(16)12-19(23)21-9-5-7-14-6-3-4-8-15(14)21/h3-4,6,8,10-11H,5,7,9,12H2,1-2H3 |
Clé InChI |
HCNZHWJLJVQEKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C=C(N2CC(=O)N3CCCC4=CC=CC=C43)C(=O)OC |
SMILES canonique |
CC1=CC2=C(O1)C=C(N2CC(=O)N3CCCC4=CC=CC=C43)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid 2-(diethylamino)ethyl ester](/img/structure/B1226422.png)
![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1226425.png)
![2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-](/img/structure/B1226426.png)
![calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1226427.png)









